molecular formula C25H30N2O3 B4872066 4-({4-[(2,5-DIMETHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-6-ETHOXY-2H-CHROMEN-2-ONE

4-({4-[(2,5-DIMETHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-6-ETHOXY-2H-CHROMEN-2-ONE

Cat. No.: B4872066
M. Wt: 406.5 g/mol
InChI Key: MXOJEAKASRKBMG-UHFFFAOYSA-N
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Description

4-({4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl}methyl)-6-ethoxy-2H-chromen-2-one is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is of interest due to its potential therapeutic applications and unique chemical structure, which combines a piperazine moiety with a chromenone scaffold.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl}methyl)-6-ethoxy-2H-chromen-2-one typically involves multiple steps, including the formation of the piperazine ring and the chromenone scaffold. . The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient synthetic routes and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-({4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl}methyl)-6-ethoxy-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to modify the piperazine or chromenone moieties.

    Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the piperazine ring or the chromenone scaffold.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines. Substitution reactions can introduce a variety of functional groups, such as alkyl, acyl, or aryl groups.

Scientific Research Applications

4-({4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl}methyl)-6-ethoxy-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-({4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl}methyl)-6-ethoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with various receptors, such as adrenergic and serotonergic receptors, which can modulate neurotransmitter activity and produce therapeutic effects . The chromenone scaffold may also contribute to the compound’s biological activity by interacting with enzymes or other proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl}methyl)-6-ethoxy-2H-chromen-2-one is unique due to its specific combination of a piperazine moiety and a chromenone scaffold, which may confer distinct biological activities and therapeutic potential. Its unique structure allows for diverse chemical modifications and the exploration of various biological targets.

Properties

IUPAC Name

4-[[4-[(2,5-dimethylphenyl)methyl]piperazin-1-yl]methyl]-6-ethoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O3/c1-4-29-22-7-8-24-23(15-22)21(14-25(28)30-24)17-27-11-9-26(10-12-27)16-20-13-18(2)5-6-19(20)3/h5-8,13-15H,4,9-12,16-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXOJEAKASRKBMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)CC4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-({4-[(2,5-DIMETHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-6-ETHOXY-2H-CHROMEN-2-ONE
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4-({4-[(2,5-DIMETHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-6-ETHOXY-2H-CHROMEN-2-ONE
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4-({4-[(2,5-DIMETHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-6-ETHOXY-2H-CHROMEN-2-ONE
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4-({4-[(2,5-DIMETHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-6-ETHOXY-2H-CHROMEN-2-ONE
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4-({4-[(2,5-DIMETHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-6-ETHOXY-2H-CHROMEN-2-ONE
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4-({4-[(2,5-DIMETHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-6-ETHOXY-2H-CHROMEN-2-ONE

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